Europium(3+);trifluoride

Description

Significance of Lanthanide Fluorides in Contemporary Science and Technology

Lanthanide fluorides, a class of inorganic compounds, are pivotal in modern science and technology due to their distinct optical, magnetic, and chemical properties. researchgate.netaip.org These materials are characterized by low energy phonons, which minimizes the probability of luminescence quenching and results in high quantum efficiencies and long lifetimes of their excited states. elsevier.esresearchgate.net This makes them exceptional host materials for optically active lanthanide ions. researchgate.net

Their applications are diverse and impactful. In optics, they are used to create multilayer coatings for the far ultraviolet (FUV) spectrum, essential for space instrumentation and lasers. researchgate.net Lanthanide fluorides are also integral to the development of phosphors for lighting and displays, sensors, and have been investigated for their potential in biomedical imaging as contrast agents for X-ray computed tomography (CT) and magnetic resonance imaging (MRI). chemimpex.comelsevier.esacs.org Furthermore, their ability to absorb neutrons makes them useful in nuclear technology, and their magnetocaloric effects are being explored for applications like hydrogen liquefaction. cymitquimica.comaip.org The synthesis of high-quality lanthanide fluoride (B91410) nanocrystals is an active area of research to meet the demands of these varied applications. unm.edu

Overview of EuF3 as a Multifunctional Inorganic Compound in Research

Europium(III) Trifluoride is a prime example of a multifunctional inorganic compound, primarily recognized for its remarkable luminescent properties. cymitquimica.comchemimpex.com It serves as a critical component in the manufacturing of phosphors. chemimpex.com When used as a phosphor activator, EuF3 is essential for the red phosphor in color cathode-ray tubes and liquid-crystal displays. attelements.com Its ability to emit a sharp red light upon excitation enhances the brightness and efficiency of lighting solutions like fluorescent lamps and LEDs. chemimpex.com

Beyond lighting, EuF3 is utilized in laser technology, contributing to the generation of high-quality laser beams in solid-state lasers. chemimpex.com The compound's fluorescent properties are also harnessed in drug-discovery screens to investigate biomolecular interactions and in anti-counterfeiting phosphors, such as those used in euro banknotes. attelements.com In analytical chemistry, it is used in spectroscopic techniques to help identify and quantify substances with high precision. chemimpex.com

The compound is relatively insoluble in water and stable under various conditions, crystallizing in a hexagonal structure. cymitquimica.com Research has explored various synthesis methods for EuF3, including the reaction of europium(III) nitrate (B79036) with ammonium (B1175870) fluoride and the microwave-assisted synthesis from europium acetate (B1210297) in ionic liquids to produce nanoparticles. wikipedia.orgacs.org These nanoscale versions of EuF3 are particularly favored in research as they reduce light scattering and open possibilities for device miniaturization. researchgate.netacs.org

Table 1: Properties of Europium(III) Trifluoride

| Property | Value |

| Chemical Formula | EuF3 wikipedia.org |

| Molar Mass | 208.959 g·mol−1 wikipedia.org |

| Appearance | White crystalline solid/powder cymitquimica.comwebelements.co.uk |

| Melting Point | 1276 °C webelements.co.uk |

| Boiling Point | 2280 °C chemimpex.comwebelements.co.uk |

| Crystal Structure | Hexagonal cymitquimica.com |

| Oxidation State of Europium | +3 cymitquimica.comwebelements.co.uk |

Academic Relevance and Scope of EuF3 Investigations

The academic and scientific communities continue to show significant interest in Europium(III) Trifluoride, driven by the quest for new materials with enhanced functionalities. archivemarketresearch.com A major focus of current research is on the synthesis and characterization of EuF3 at the nanoscale. researchgate.netacs.org Studies have investigated the creation of EuF3 nanoparticles using methods like microwave irradiation in ionic liquids, which allows for control over particle morphology, from spherical particles to rods. wikipedia.orgacs.org The optical behavior of these nanomaterials is highly dependent on factors like impurities and crystal lattice defects, making controlled synthesis a key research area. researchgate.net

Luminescence is a central theme in EuF3 research. acs.org Investigations delve into its photoluminescent properties, particularly the characteristic orange-red emission. researchgate.netacs.org Researchers are exploring how different synthesis parameters and host materials can tune the luminescent properties, including the quantum efficiency of its emission. acs.org For instance, studies on EuF3 nanoparticles synthesized in ionic liquids have shown that the quantum efficiency can be significantly altered depending on the specific ionic liquid used. acs.org

Furthermore, the scope of EuF3 investigations extends to its application in multifunctional materials. Research is being conducted on europium-doped gadolinium fluoride (Eu:GdF3) nanoparticles for potential use as optical biolabels and MRI contrast agents. acs.org Other studies focus on incorporating Eu3+ into various host lattices, such as fluorapatite (B74983) nanorods for drug delivery systems and silicate (B1173343) glass-ceramics containing CaF2 nanocrystals to study energy transfer processes between different lanthanide ions. nih.govnih.gov These diverse research avenues underscore the compound's versatility and its potential to contribute to advancements in electronics, medicine, and materials science.

Structure

2D Structure

Properties

CAS No. |

13765-25-8 |

|---|---|

Molecular Formula |

EuF3 |

Molecular Weight |

208.959 g/mol |

IUPAC Name |

trifluoroeuropium |

InChI |

InChI=1S/Eu.3FH/h;3*1H/q+3;;;/p-3 |

InChI Key |

HPNURIVGONRLQI-UHFFFAOYSA-K |

SMILES |

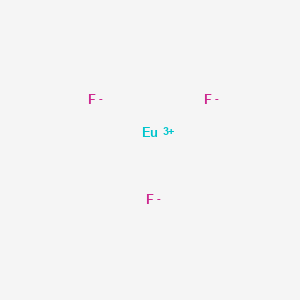

[F-].[F-].[F-].[Eu+3] |

Canonical SMILES |

F[Eu](F)F |

Other CAS No. |

13765-25-8 |

physical_description |

Crystals; [Hawley] |

Origin of Product |

United States |

Advanced Synthesis Methodologies for Europium Iii Trifluoride

Controlled Solution-Based and Wet Chemical Routes

Solution-based synthesis routes offer a versatile platform for producing Europium(III) trifluoride with controlled size, shape, and crystallinity under relatively mild conditions. These wet chemical methods are instrumental in the bottom-up fabrication of complex nanostructures.

Hydrothermal and Solvothermal Synthesis for Morphological Control

Hydrothermal and solvothermal syntheses are powerful techniques that utilize aqueous or organic solvents, respectively, under elevated temperature and pressure to control the nucleation and growth of crystals. These methods have been successfully employed to produce EuF₃ with a variety of morphologies.

Researchers have demonstrated that by adjusting reaction parameters, EuF₃ can be synthesized into specific shapes such as nanorods, nanoslices, and nanoplates. For instance, EuF₃ nanorods with an average diameter of 400 nm and length of 950 nm have been synthesized via a hydrothermal method at low temperatures. scientific.net The formation of nanoslices has been attributed to the inherent crystal structure of EuF₃, with the reaction time being a key factor in controlling the morphology. scientific.net In some cases, these methods can be performed without the need for any surfactant. scientific.net Solvothermal processes have also been developed for producing colloidal solutions of luminescent nanoplates, highlighting the versatility of this approach. researchgate.net

| Method | Precursors | Conditions | Resulting Morphology | Reference |

|---|---|---|---|---|

| Hydrothermal | Eu(NO₃)₃·6H₂O, KBF₄ | Not Specified | Ring-like structures | researchgate.net |

| Hydrothermal | Eu₂O₃, HNO₃, EDTA, NaF | Molar ratio F⁻/Eu³⁺ = 6 | Round rod shape | ias.ac.in |

| Hydrothermal | Eu₂O₃, HNO₃, EDTA, NaF | Molar ratio F⁻/Eu³⁺ = 7.5 | Nanoprisms (~150 nm x 600 nm) | ias.ac.in |

| Simple Solution Route | Not Specified | 140 °C, no surfactant | Nanoslices | scientific.netresearchgate.net |

Room-Temperature Solid-State Reactions and Precipitation Methods

Room-temperature solid-state reactions and precipitation methods represent simple, energy-efficient routes for the synthesis of EuF₃. These techniques involve the direct reaction of solid precursors or the precipitation of the insoluble fluoride (B91410) salt from a solution.

Plate-like particles of EuF₃ have been successfully synthesized through room-temperature solid-state reactions between europium nitrate (B79036) and ammonium (B1175870) fluoride (NH₄F). researchgate.net Aqueous precipitation is another common technique; for example, reacting europium nitrate with ammonium fluoride in an aqueous solution leads to the formation of EuF₃. wikipedia.org The simplicity of these methods makes them suitable for scalable production. However, controlling the morphology can be more challenging compared to hydrothermal or solvothermal routes. The choice of precursors in precipitation reactions has been shown to be a critical factor in determining the final particle morphology. harvard.edu

| Method | Europium Source | Fluoride Source | Resulting Morphology | Reference |

|---|---|---|---|---|

| Room-Temperature Solid-State Reaction | Europium Nitrate | NH₄F | Plate-like particles | researchgate.net |

| Room-Temperature Solid-State Reaction | Europium Nitrate | HF·NH₄F | Irregular particles | researchgate.net |

| Aqueous Precipitation | Eu(NO₃)₃ | NH₄F | EuF₃ precipitate | wikipedia.org |

Chloride Route Synthesis of EuF₃ Nanoparticles

Synthesis routes utilizing europium chloride (EuCl₃) as the precursor are also employed for producing EuF₃ nanoparticles. This approach is a subset of the precipitation and solution-based methods where the choice of the europium salt anion can influence the reaction kinetics and final product characteristics. For instance, EuCl₃ solutions have been used in vesicle systems with soybean lecithin (B1663433) to create precursors that, upon annealing, yield EuF₃ nanowires with diameters of about 10-20 nm. researchgate.net Another approach involves using microemulsions containing EuCl₃, which react with a fluoride source to precipitate amorphous, spherical nanoparticles. instras.com

Influence of Fluoride Sources and Reaction Conditions on Crystalline Phases and Morphologies

The selection of the fluoride source and the precise control of reaction conditions are paramount in determining the crystalline phase (e.g., hexagonal vs. orthorhombic) and morphology of the resulting EuF₃ nanostructures. researchgate.net

Different fluoride sources, such as potassium fluoride (KF), hydrogen fluoride (HF), ammonium fluoride (NH₄F), sodium fluoride (NaF), rubidium fluoride (RbF), and cesium fluoride (CsF), can direct the synthesis towards different outcomes. capes.gov.br Research has shown that using KF or HF tends to yield EuF₃ with a hexagonal structure, while NH₄F, NaF, RbF, or CsF can produce orthorhombic EuF₃ crystals. capes.gov.br The resulting nanostructures include diverse morphologies like incomplete hollow nanoplates, spherical nanoparticle aggregates, and branched tree-like structures. capes.gov.br Reaction conditions such as pH and temperature also play a crucial role. For example, in hydrothermal synthesis of europium hydroxides, a precursor to other europium compounds, the initial pH of the starting solution significantly influences the final morphology, leading to plates, rods, tubes, and prisms. nih.govmdpi.com

| Fluoride Source (XF) | Cation (X⁺) | Resulting EuF₃ Crystal Structure | Reference |

|---|---|---|---|

| KF | K⁺ | Hexagonal | capes.gov.br |

| HF | H⁺ | Hexagonal | capes.gov.br |

| NH₄F | NH₄⁺ | Orthorhombic | capes.gov.br |

| NaF | Na⁺ | Orthorhombic | capes.gov.br |

| RbF | Rb⁺ | Orthorhombic | capes.gov.br |

| CsF | Cs⁺ | Orthorhombic | capes.gov.br |

Role of Chelating Agents and Surfactants in Nanostructure Formation

Chelating agents and surfactants are frequently used as shape-directing agents in the synthesis of EuF₃ nanostructures. They can selectively adsorb onto specific crystal facets, influencing the growth rates in different directions and thus controlling the final morphology.

Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that has been shown to be vital for controlling the morphology of the final product in hydrothermal synthesis, leading to the formation of nanorods. scientific.netresearchgate.net The use of EDTA has also been found to be critical for the successful synthesis of pure phase NaEuF₄ spindle-like structures in a hydrothermal process. ias.ac.in Surfactants, including ionic liquids, can act as capping agents or templates. researchgate.net For instance, the fast and facile conversion of europium acetate (B1210297) to hexagonal EuF₃ nanoparticles can be achieved via microwave radiation in the presence of tetrafluoroborate (B81430) ionic liquids, where the choice of ionic liquid strongly influences particle morphology, yielding everything from small spherical particles to rod-like aggregates. acs.org Other surfactants like cetyltrimethyl ammonium bromide (CTAB) and sodium dodecyl benzene (B151609) sulfonate (SDBS) have also been explored. ias.ac.in The main goal of using surfactants is to improve dispersion and prevent the coalescence of newly formed nanoparticles. ijcmas.com

| Additive Type | Specific Agent | Role in Synthesis | Resulting Morphology/Product | Reference |

|---|---|---|---|---|

| Chelating Agent | EDTA | Morphology control | Nanorods | scientific.netresearchgate.net |

| Chelating Agent | EDTA | Phase control | Pure phase NaEuF₄ spindles | ias.ac.in |

| Surfactant | Tetrafluoroborate Ionic Liquids | Morphology control, reaction medium | Spherical particles, rods, bundles, columns | acs.org |

| Surfactant | Soybean Lecithin | Template in vesicle system | Nanowires | researchgate.net |

High-Temperature and High-Pressure Synthetic Techniques

High-temperature and high-pressure methods are employed to synthesize novel phases of Europium(III) trifluoride or to induce phase transitions that are not accessible under ambient conditions. These techniques can overcome kinetic barriers and lead to thermodynamically stable products with unique properties.

High-pressure studies have shown that EuF₃ undergoes a phase transition from the orthorhombic (α-EuF₃) phase to the hexagonal (β-EuF₃) phase in the pressure range of 2.7–7.8 GPa. acs.org This transformation involves a change in the coordination number of europium from nine to eleven. acs.org Such pressure-induced phase transitions can be used to obtain pure phases of β-EuF₃, which can enhance its luminescence intensity. acs.org High-temperature treatments are also utilized, for example, in the reduction of EuF₃ by elements like silicon or germanium to produce Europium(II) fluoride. researchgate.net While this results in a change of the europium oxidation state, it demonstrates the utility of high temperatures in solid-state reactions involving europium fluorides. High-temperature annealing is also a common post-synthesis step to improve crystallinity or to decompose precursors, as seen in the synthesis of EuF₃ nanowires where a precursor is annealed at 600 °C. researchgate.net

High-Pressure/High-Temperature (HPHT) Preparation of Specific EuF₃ Phases and Composites

High-pressure/high-temperature (HPHT) techniques are instrumental in exploring the phase diagram of materials and synthesizing novel crystalline structures that are inaccessible under ambient conditions. In the case of europium(III) trifluoride, HPHT methods have been employed to induce and study phase transitions, leading to the formation of specific polymorphs with distinct crystal structures and properties.

At ambient conditions, EuF₃ typically exists in an orthorhombic crystal structure (α-EuF₃). However, through the application of high pressure, a phase transition to a hexagonal phase (β-EuF₃) can be induced. acs.org In situ high-pressure synchrotron X-ray diffraction studies have revealed that the orthorhombic phase of EuF₃ transforms into the hexagonal phase within a pressure range of 2.7–7.8 GPa. This structural transformation involves a change in the coordination number of the europium ion from nine to eleven. acs.org The ability to isolate the pure hexagonal phase at high pressure has allowed for a detailed structural characterization of β-EuF₃ for the first time. acs.org The reversibility of this phase transition and the conditions required for quenching the high-pressure phase are areas of ongoing research.

The hydrostatic conditions of the pressure-transmitting medium can influence the kinetics of the phase transition. For instance, a less hydrostatic medium like silicone oil can lead to a more sluggish transformation compared to a methanol-ethanol-water mixture. acs.org This highlights the critical role of experimental parameters in controlling the phase purity of the resulting material.

| Property | α-EuF₃ (Orthorhombic) | β-EuF₃ (Hexagonal) |

| Crystal System | Orthorhombic | Hexagonal |

| Space Group | Pnma | P6₃/mcm |

| Pressure Range | Ambient | 2.7–7.8 GPa |

| Eu³⁺ Coordination Number | 9 | 11 |

Table 1: Crystallographic data for the α and β phases of Europium(III) Trifluoride. acs.org

Combustion Synthesis Approaches for Europium Oxyfluorides

Combustion synthesis is a versatile and rapid method for producing a wide range of ceramic and composite powders, including europium oxyfluorides. This technique involves a self-sustaining, exothermic reaction between an oxidizer (typically a metal nitrate) and a fuel (such as urea, glycine, or hydrazine). The high temperatures generated during the combustion process facilitate the formation of the desired crystalline phases in a very short time.

While the direct synthesis of pure europium oxyfluoride via combustion is a subject of detailed research, the methodology has been extensively applied to synthesize europium-doped yttrium oxyfluoride (YOF) powders, which serve as an excellent model for understanding the synthesis of rare-earth oxyfluorides. In a typical process, yttrium nitrate and europium nitrate are dissolved in deionized water along with a fuel. The solution is then heated to evaporate the water, resulting in a viscous gel that, upon further heating, ignites and undergoes a self-sustaining combustion reaction.

The final crystalline phase of the product is highly dependent on the post-combustion heat treatment temperature. For instance, in the synthesis of europium-doped yttrium oxyfluoride, heat treatment at 700 °C predominantly yields the orthorhombic Y₅O₄F₇ phase, while a higher temperature of 800 °C favors the formation of the rhombohedral YOF phase. researchgate.net

| Heat Treatment Temperature (°C) | Predominant Crystalline Phase | Crystal System |

| 700 | Y₅O₄F₇ | Orthorhombic |

| 800 | YOF | Rhombohedral |

Table 2: Predominant crystalline phases of europium-doped yttrium oxyfluoride synthesized via combustion at different heat treatment temperatures. researchgate.net

Thin Film Deposition Technologies

The fabrication of high-quality thin films of europium(III) trifluoride is essential for its integration into optical and electronic devices. Several deposition techniques have been developed to produce EuF₃ films with controlled thickness, uniformity, and microstructure.

Vacuum Evaporation Methods for EuF₃ Films

Vacuum evaporation is a physical vapor deposition (PVD) technique widely used for the deposition of a variety of materials, including fluorides. The process involves heating the source material, in this case, EuF₃, in a high-vacuum environment until it evaporates. The vaporized material then travels in a straight line and condenses on a cooler substrate, forming a thin film.

The key parameters that influence the properties of the deposited film include the source temperature, substrate temperature, deposition rate, and the base pressure of the vacuum chamber. For europium fluoride, a suggested source for thermal evaporation is a molybdenum boat. tedpella.com The melting point of europium fluoride is a critical parameter in determining the appropriate evaporation temperature.

| Property | Value |

| Chemical Formula | EuF₂ (likely EuF₃) |

| Melting Point (°C) | 1380 |

| Density (g/cm³) | 6.50 |

| Evaporation Temperature (°C) at 10⁻⁴ Torr | ~950 |

| Recommended Thermal Source | Mo |

Table 3: Physical properties and suggested vacuum evaporation parameters for europium fluoride. tedpella.com Note: The source lists the compound as EuF₂, which may be a typographical error for EuF₃.

Atomic Layer Deposition (ALD) in Europium Fluoride Material Engineering

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level. The ALD process is based on sequential, self-limiting surface reactions between gaseous precursors. An ALD cycle typically consists of four steps: a pulse of the first precursor, a purge of the excess precursor and byproducts, a pulse of the second precursor, and a final purge.

While a specific, well-established ALD process for europium(III) trifluoride is not extensively documented in publicly available literature, the principles of ALD for other rare-earth fluorides, such as yttrium fluoride (YF₃) and lanthanum fluoride (LaF₃), provide a strong foundation for its development. A common approach for metal fluoride ALD involves the use of a metal-organic precursor and a fluorine-containing co-reactant.

For EuF₃, a potential ALD process could utilize a volatile europium precursor, such as a β-diketonate complex like Eu(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionate), and a fluorinating agent like hydrogen fluoride (HF) or a metal fluoride such as titanium tetrafluoride (TiF₄). The self-limiting nature of the precursor reactions with the substrate surface ensures the layer-by-layer growth of the EuF₃ film.

| Step | Process | Precursors |

| 1 | Pulse of Europium Precursor | e.g., Eu(thd)₃ |

| 2 | Purge | Inert Gas (e.g., N₂, Ar) |

| 3 | Pulse of Fluorine Precursor | e.g., HF, TiF₄ |

| 4 | Purge | Inert Gas (e.g., N₂, Ar) |

Table 4: A proposed Atomic Layer Deposition cycle for the growth of Europium(III) Trifluoride thin films based on established processes for other rare-earth fluorides.

Crystallographic and Structural Characterization of Europium Iii Trifluoride

Polymorphism and Pressure-Induced Phase Transitions in EuF₃

Europium(III) trifluoride exhibits polymorphism, meaning it can exist in more than one crystal structure. These different phases can be accessed and interconverted through the application of external stimuli such as pressure and temperature.

At ambient conditions, Europium(III) trifluoride typically co-exists in two crystalline forms: the orthorhombic α-phase and the hexagonal β-phase. acs.org The application of pressure induces a phase transition from the orthorhombic (α-EuF₃) to the hexagonal (β-EuF₃) structure. acs.org This transformation has been observed to occur within a pressure range of 2.7 to 7.8 GPa. acs.org The structural change involves a rearrangement of the europium atoms within their layers and an increase in the coordination number of europium from nine to eleven. acs.org

Under nonhydrostatic compression, a more complex, cyclic phase transition has been observed. researchgate.net In one study, pure hexagonal EuF₃ was found to partially transform to the orthorhombic phase at a relatively low uniaxial pressure of 70 MPa. researchgate.net Upon further increasing the pressure, the orthorhombic phase transformed back to the hexagonal phase at approximately 3 GPa, with the transition completing at about 10 GPa. researchgate.net

Temperature also plays a crucial role in the phase stability of EuF₃. A similar cyclic transformation was noted during heating, where the hexagonal phase converted to the orthorhombic phase at 550 °C, and then reverted to the hexagonal structure at 855 °C. researchgate.net

| Condition | Initial Phase | Final Phase | Transition Range/Point |

|---|---|---|---|

| Hydrostatic Pressure | Orthorhombic (α-EuF₃) | Hexagonal (β-EuF₃) | 2.7–7.8 GPa |

| Uniaxial Pressure | Hexagonal (β-EuF₃) | Orthorhombic (α-EuF₃) | 70 MPa |

| Uniaxial Pressure | Orthorhombic (α-EuF₃) | Hexagonal (β-EuF₃) | ~3-10 GPa |

| Heating | Hexagonal (β-EuF₃) | Orthorhombic (α-EuF₃) | 550 °C |

| Heating | Orthorhombic (α-EuF₃) | Hexagonal (β-EuF₃) | 855 °C |

The high-pressure behavior of Europium(III) trifluoride is critical for understanding its structural stability and compressibility. Under hydrostatic compression, the hexagonal phase of EuF₃ has been shown to be remarkably stable, with no further phase transitions observed at pressures up to 26 GPa. researchgate.net

The pressure-induced phase transition from the orthorhombic to the hexagonal phase can be influenced by the pressure-transmitting medium. acs.org For instance, the use of a methanol-ethanol-water mixture provides excellent hydrostatic conditions, facilitating the phase transition. acs.org In contrast, a less hydrostatic medium like silicon oil can lead to a more sluggish transformation and affect the compression of the lattice constants. acs.org Detailed quantitative data on the bulk moduli and compressibility of the individual α- and β-phases of EuF₃ are not extensively reported in the reviewed literature. However, the stability of the β-phase up to high pressures suggests a significant resistance to compression.

Microstructural and Nanostructural Analysis of EuF₃ Materials

The synthesis of Europium(III) trifluoride with controlled morphology at the micro- and nanoscale has been a significant area of research, driven by the unique properties that emerge at these small dimensions.

Various synthetic strategies have been developed to control the shape and size of EuF₃ nanocrystals. The inherent crystal structure of EuF₃ is believed to favor the formation of plate-like morphologies, such as nanoslices. researchgate.net

Hydrothermal methods have proven effective in producing anisotropic nanostructures. For example, EuF₃ nanorods with an average diameter of 400 nm and a length of 950 nm have been synthesized via a low-temperature hydrothermal process. scientific.netresearchgate.net In this synthesis, the chelating agent EDTA was found to be crucial for controlling the morphology of the final product. scientific.netresearchgate.net

Precipitation methods have also been employed to generate a variety of EuF₃ nanostructures, including nanospheres, nanobundles, nanorods, and nanowires. researchgate.net By carefully controlling the reaction parameters, it is possible to selectively synthesize different crystalline phases with distinct morphologies. For instance, orthorhombic EuF₃ nanospindles and hexagonal EuF₃ nanodisks have been prepared using a solution-based procedure with NaBF₄ as the fluoride (B91410) source. researchgate.net

| Morphology | Synthesis Method | Key Parameters/Reagents |

|---|---|---|

| Nanorods | Hydrothermal | EDTA as a chelating agent |

| Nanoslices | Precipitation (inferred) | Attributed to inherent crystal structure |

| Nanoplates/Nanodisks | Solution-based precipitation | NaBF₄ as fluoride source |

| Nanospheres, Nanobundles, Nanowires | Precipitation | Control of reaction parameters |

EuF₃ nanoplatelets exhibit a remarkable ability to self-assemble into highly ordered superstructures. nih.govresearchgate.net This process can be guided by using templates such as slowly drying emulsion droplets, which provide spherical confinement. nih.govresearchgate.net

In such a system, disk-shaped EuF₃ nanoplatelets have been observed to self-assemble into highly ordered spherical superparticles. nih.gov A notable feature of these superparticles is the formation of straightly aligned columns of the nanoplatelets, a structure that is consistently observed regardless of the size of the superparticle. nih.gov The nanoplatelets can orient themselves in two primary ways: with their flat faces lying on a substrate or stacked edge-on. researchgate.net Within the spherical superparticles, the nanoplatelets can orient their flat faces towards the confining interface or their edges against it, leading to interdigitation between adjacent columns. researchgate.net This precise control over both the position and orientation of the nanoplatelets is a key step towards the design of hierarchical metamaterials with tailored properties. nih.govnih.govuu.nl

The control over particle size distribution and the maintenance of high crystalline homogeneity are crucial for the performance of nanomaterials. Various synthesis techniques for EuF₃ have demonstrated the ability to produce nanoparticles with well-defined sizes and narrow size distributions.

For instance, the use of a Taylor's double-cone electrospray technique for the precipitation of EuF₃ from aqueous solutions has yielded well-crystallized nanocrystals. researchgate.net Another approach, employing ionic liquids in a microwave-assisted synthesis, has produced extremely small, oxygen-free hexagonal EuF₃ nanoparticles with diameters below 15 nm. researchgate.net The morphology of these nanoparticles can range from nearly spherical and cuboid to rod-like, often forming larger clusters. researchgate.net

The synthesis of lanthanide fluoride nanoparticles in reverse microemulsions has also been shown to be an effective method for controlling size and crystallinity. instras.com This technique can produce monodisperse amorphous spheres with diameters ranging from 6 to 50 nm, as well as monodisperse single crystals with sizes varying from 25 to 350 nm. instras.com The ability to produce well-crystallized and uniformly sized nanoparticles is essential for ensuring consistent and predictable properties in their applications.

Local Structural Environment of Europium Ions within EuF₃ Lattices

The local structural environment of the europium(III) ion (Eu³⁺) in the europium(III) trifluoride (EuF₃) lattice is a critical factor that dictates its unique luminescent properties. The arrangement of fluoride ions around the central europium cation, including the coordination number, geometry, and the precise site symmetry, directly influences the electronic states of the Eu³⁺ ion.

Elucidation of Coordination Geometries and Coordination Numbers of Eu³⁺

The trivalent europium ion is known to typically adopt coordination numbers of eight or nine in its compounds nih.gov. In the specific case of europium(III) trifluoroxide, crystallographic and EXAFS (Extended X-ray Absorption Fine Structure) data have been used to determine its coordination environment. For the orthorhombic phase of EuF₃, the Eu³⁺ ion is coordinated by nine fluoride (F⁻) ions acs.org. This coordination results in a complex polyhedron surrounding the central cation.

The geometry for a nine-coordinate metal ion is often a distorted tricapped trigonal prism, a configuration observed in various europium(III) coordination polymers nih.gov. The Eu-F interatomic distance in EuF₃ has been determined to be approximately 2.34 to 2.36 Å acs.org.

| Parameter | Value | Source |

|---|---|---|

| Typical Coordination Number Range for Eu³⁺ | 8 and 9 | nih.gov |

| Coordination Number in EuF₃ | 9 | acs.org |

| Coordinating Atom | Fluorine (F⁻) | acs.org |

| Common Coordination Geometry (for CN=9) | Distorted Tri-capped Trigonal Prism | nih.gov |

| Eu-F Bond Distance | ~2.36 Å | acs.org |

Detailed Site Symmetry Analysis of Eu³⁺ in Different EuF₃ Phases and Hosts

The exact symmetry of the crystallographic site occupied by the Eu³⁺ ion is a crucial parameter that governs the selection rules for its electronic transitions, thereby shaping its emission spectrum. The analysis of photoluminescence spectra, particularly the number of observed lines (Stark components) for the ⁵D₀ → ⁷Fₙ transitions, serves as a powerful probe of this local symmetry utm.md.

For EuF₃, which can exist in different polymorphic forms, the site symmetry can vary. In one analysis of EuF₃, the observed transitions were consistent with the Eu³⁺ ion occupying a site with C_s symmetry researchgate.net. However, other spectroscopic studies have proposed different local symmetries based on high-resolution emission spectra. For instance, the detection of three distinct lines for the ⁵D₀ → ⁷F₁ transition has led to the indication of a site symmetry that is a combination of C₂ and C₂_h symmetries researchgate.net. In another scenario where two lines were observed for the same transition, a combination of D₃_d and D₃_h symmetries was suggested researchgate.net.

The local symmetry of Eu³⁺ is also highly dependent on the host lattice when it is used as a dopant. The Eu³⁺ ion can be incorporated into various crystalline hosts, and its site symmetry will be determined by the site it substitutes. For example, when Eu³⁺ is doped into tin dioxide (SnO₂), it can occupy a regular cation lattice site with D₂_h point symmetry optica.org. Co-doping with other ions can also influence the local environment; for instance, doping Na₅Lu₉F₃₂ with Gd³⁺ can cause lattice distortion and a reduction of the local symmetry around the Eu³⁺ ions researchgate.net.

| Material | Proposed Site Symmetry | Basis of Assignment | Source |

|---|---|---|---|

| EuF₃ | C_s | Analysis of observed electronic transitions | researchgate.net |

| EuF₃ | Combination of C₂ and C₂_h | Observation of three ⁵D₀ → ⁷F₁ lines | researchgate.net |

| EuF₃ | Combination of D₃_d and D₃_h | Observation of two ⁵D₀ → ⁷F₁ lines | researchgate.net |

| Eu³⁺ in SnO₂ Host | D₂_h | Crystal field splitting analysis | optica.org |

| Eu³⁺ in LiF Host (α-EuF₃ behavior) | Distorted C₂_v | Theoretical crystal field modeling | researchgate.net |

| Eu³⁺/Gd³⁺ in Na₅Lu₉F₃₂ Host | Reduced Symmetry | Lattice distortion from co-doping | researchgate.net |

Structural Distortions and Their Impact on Electronic States

The electronic transitions within the 4f shell of the Eu³⁺ ion are, for an isolated ion, forbidden by the Laporte rule (electric dipole transitions). However, when the ion is embedded in a crystal lattice, the crystal field created by the surrounding ligands can lift this restriction.

Structural distortions in the lattice, which lower the local site symmetry around the Eu³⁺ ion and remove a center of inversion, are paramount. These distortions cause a mixing of electronic states with different parity (e.g., mixing of 4f and 5d orbitals), which partially allows the otherwise forbidden electric dipole transitions to occur nih.gov. The intensity of the ⁵D₀ → ⁷F₂ transition, often termed a "hypersensitive" transition, is exceptionally sensitive to the lack of a center of inversion and is a strong indicator of distortions in the local environment researchgate.net.

Furthermore, the crystal field resulting from the specific arrangement and distortion of the coordinating F⁻ ions lifts the degeneracy of the ⁷Fₙ energy levels. This phenomenon, known as Stark splitting, causes each ⁷Fₙ level (for J > 0) to split into a number of sublevels determined by the site symmetry utm.mdnih.gov. For example, the ⁷F₁ state will split into three distinct Stark sublevels when the Eu³⁺ ion is located in a site of low symmetry nih.gov. These splittings are directly observable as multiple, sharp emission lines in the luminescence spectrum, providing a detailed fingerprint of the local crystal field environment. Induced lattice distortions, such as those from co-doping, can reduce symmetry, enhance these forbidden transitions, and lead to more intense luminescence researchgate.net.

| Structural Feature | Impact on Electronic States | Spectroscopic Consequence | Source |

|---|---|---|---|

| Lack of Inversion Symmetry | Mixing of different parity states (e.g., 4f and 5d) | Relaxation of selection rules; appearance and high intensity of the ⁵D₀ → ⁷F₂ "hypersensitive" transition | researchgate.netnih.gov |

| Lowered Site Symmetry | Lifting of the degeneracy of ⁷Fₙ energy levels | Splitting of emission bands into multiple sharp Stark components (e.g., three lines for ⁷F₁ in low symmetry) | nih.gov |

| Ion Co-doping (e.g., with Gd³⁺) | Induces lattice distortion and reduction of local symmetry | Overcomes forbidden nature of 4f transitions, leading to enhanced overall emission intensity | researchgate.net |

Advanced Spectroscopic Investigations of Europium Iii Trifluoride

Electronic Structure and Energy Level Analysis

The spectroscopic properties of Europium(III) trifluoride are fundamentally governed by the electronic structure of the trivalent europium ion (Eu³⁺). The Eu³⁺ ion possesses a 4f⁶ electronic configuration, which gives rise to a series of distinct energy levels. researchgate.net These levels are described by the term symbol ²S+¹Lⱼ, where L is the total orbital angular momentum, S is the total spin angular momentum, and J is the total angular momentum. researchgate.net The interactions within the crystalline host matrix partially or completely lift the degeneracies of these levels, resulting in a complex energy level structure that can be probed by various spectroscopic techniques. researchgate.net

The luminescence of Eu³⁺ is characterized by sharp, narrow emission and absorption bands that arise from intra-configurational 4f-4f electronic transitions. researchgate.netresearchgate.net These transitions are shielded from the local crystal environment by the outer 5s and 5p electrons, making their energies largely independent of the host material. mdpi.com While these transitions are formally forbidden by the parity selection rule in isolated ions, the rule is relaxed in a crystalline environment, allowing for "induced" electric dipole (ED) transitions to occur, alongside magnetic dipole (MD) transitions. researchgate.net

The most prominent radiative transitions originate from the lowest excited state, ⁵D₀, to the various levels of the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state multiplet. researchgate.netresearchgate.net These transitions are responsible for the characteristic red-orange emission of europium compounds.

Table 1: Key 4f-4f Electronic Transitions in Eu³⁺

| Transition | Approximate Wavelength (nm) | Nature of Transition | Typical Appearance |

|---|---|---|---|

| ⁵D₀ → ⁷F₀ | ~579 | Forbidden | Sharp, very weak line |

| ⁵D₀ → ⁷F₁ | ~589-593 | Magnetic Dipole (MD) | Strong, often used as a reference |

| ⁵D₀ → ⁷F₂ | ~610-624 | Electric Dipole (ED), Hypersensitive | Very strong, intensity is highly sensitive to local symmetry |

| ⁵D₀ → ⁷F₃ | ~645-665 | Forbidden | Weak |

| ⁵D₀ → ⁷F₄ | ~682-715 | Electric Dipole (ED) | Moderate intensity |

Data compiled from multiple sources. researchgate.netresearchgate.netresearchgate.net

Photoemission spectroscopy provides direct insight into the electronic structure and core-level energies of materials. In studies of Europium(III) trifluoride, a splitting of the 4s and 5s core-level photoemission lines has been observed. aps.org This is a notable finding because the trivalent Eu³⁺ ion in EuF₃ has a nonmagnetic ground state according to Hund's rules (L=3, S=3, J=0). aps.org

The observed splitting arises from the exchange interaction between the core-level photohole created during the photoemission process and the spin-polarized charge density of the partially filled 4f shell. aps.org Even with a total angular momentum of zero, the 4f shell has a non-zero spin, which interacts with the spin of the remaining core electron. This indicates that the exchange splitting of core levels is present in the initial state of rare-earth ions with a partially filled f-shell, not just in magnetically ordered materials. aps.org Density-functional theory-based calculations have successfully reproduced the major part of these observed splittings. aps.org

Table 2: Experimental and Calculated Core-Level Exchange Splitting in EuF₃

| Core Level | Experimental Splitting (eV) | Calculated Splitting (eV) |

|---|---|---|

| Eu 4s | 5.5 | 5.04 |

| Eu 5s | 2.1 | 1.97 |

Data sourced from photoemission studies on EuF₃ thin layers. aps.org

A common cross-relaxation pathway involves an excited Eu³⁺ ion in the ⁵D₀ state transferring a portion of its energy to two nearby ground-state Eu³⁺ ions, resulting in all three ions ending up in an intermediate excited state. This process can be schematically represented as: Eu³⁺(⁵D₀) + 2 Eu³⁺(⁷F₀) → 3 Eu³⁺(⁷Fⱼ), where J can be between 4 and 6. This type of three-ion cross-relaxation becomes efficient when the Eu³⁺ ions are in close proximity, such as in clustered arrangements within the host lattice. In other systems, energy can be transferred from a sensitizer (B1316253) ion (like Tb³⁺ or Ho³⁺) or from the host lattice itself to the Eu³⁺ ions, enhancing the europium emission. africaresearchconnects.commdpi.comnih.gov

Photoluminescence (PL) and Luminescence Mechanisms

Photoluminescence spectroscopy is a primary tool for investigating the optical properties of Europium(III) trifluoride. It involves exciting the material with a specific wavelength of light and analyzing the emitted spectrum, which provides a detailed fingerprint of the available radiative transitions.

The photoluminescence (PL) spectrum of EuF₃ is dominated by the sharp emission lines corresponding to the ⁵D₀ → ⁷Fⱼ transitions. researchgate.netresearchgate.net Upon excitation, typically with near-UV light (e.g., 396 nm), the Eu³⁺ ions relax non-radiatively to the ⁵D₀ metastable state, from which they radiatively decay to the ⁷F ground state levels. researchgate.net

The resulting emission spectrum typically shows several distinct peaks in the orange-red region of the visible spectrum. The most intense peak is usually the ⁵D₀ → ⁷F₂ transition around 611-615 nm, which is an electric dipole transition highly sensitive to the local environment. researchgate.netresearchgate.net Other visible peaks correspond to the ⁵D₀ → ⁷F₁ (around 593 nm), ⁵D₀ → ⁷F₃, and ⁵D₀ → ⁷F₄ transitions. researchgate.net The excitation spectrum, obtained by monitoring the most intense emission line while varying the excitation wavelength, reveals the specific energies that are efficiently absorbed by the Eu³⁺ ion to produce luminescence. researchgate.net

Table 3: Characteristic Emission Peaks of EuF₃ Nanoplates (λex = 396 nm)

| Emission Peak (nm) | Corresponding Transition |

|---|---|

| 593 | ⁵D₀ → ⁷F₁ |

| 615 | ⁵D₀ → ⁷F₂ |

| 652 | ⁵D₀ → ⁷F₃ |

| 698 | ⁵D₀ → ⁷F₄ |

Data sourced from photoluminescence studies on EuF₃ nanoplates. researchgate.net

The Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of intra-4f transitions of lanthanide ions. vjs.ac.vnpw.edu.pl It allows for the calculation of phenomenological intensity parameters, Ωλ (λ = 2, 4, 6), from the experimental emission or absorption spectra. vjs.ac.vnnih.gov These parameters provide quantitative information about the local environment and bonding characteristics of the Eu³⁺ ion within the host crystal. sciendo.com

For Eu³⁺, the analysis is often performed using the emission spectrum, as the ion has a host-independent magnetic dipole transition (⁵D₀ → ⁷F₁) that can be used as an internal standard for calibration. nih.gov The intensity parameters are derived by comparing the integrated intensities of the electric dipole transitions (⁵D₀ → ⁷F₂, ⁵D₀ → ⁷F₄, ⁵D₀ → ⁷F₆) to that of the magnetic dipole transition. youtube.com

The Ω₂ parameter is particularly sensitive to the local symmetry and covalency of the Eu-ligand bonds. vjs.ac.vnchalcogen.ro A higher Ω₂ value indicates a lower degree of symmetry at the Eu³⁺ site and a higher degree of covalent character in the bonds. sciendo.comchalcogen.ro The ratio of the intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition to that of the ⁵D₀ → ⁷F₁ transition is often used as a direct probe of the asymmetry of the crystal field around the Eu³⁺ ion. vjs.ac.vn Once the Ωλ parameters are determined, they can be used to calculate crucial radiative properties such as transition probabilities (A), radiative lifetimes (τ_rad), and luminescence branching ratios (β). pw.edu.plresearchgate.net

Table 4: Significance of Judd-Ofelt Intensity Parameters

| Parameter | Significance |

|---|---|

| Ω₂ | Highly sensitive to the asymmetry of the local environment and the covalency of the Eu-ligand bonds. Related to short-range effects. |

| Ω₄ | Related to the bulk properties and long-range effects of the host material. |

| Ω₆ | Also related to the bulk properties and vibrational modes of the host. Often difficult to compute accurately from Eu³⁺ emission spectra. nih.gov |

Luminescence Lifetime Measurements and Decay Kinetics Analysis

The luminescence lifetime of the 5D0 excited state of Eu3+ in various materials provides critical insights into the local environment of the ion and the efficiency of its emission. This parameter is inversely proportional to the sum of the radiative and non-radiative decay rates. nih.gov Therefore, a longer lifetime generally indicates a more efficient luminescent material with fewer non-radiative pathways for de-excitation.

In studies involving Eu3+-doped strontium fluoride (B91410) (SrF2) nanoparticles synthesized in ethylene (B1197577) glycol, the luminescence lifetime of the 5D0 level was a key parameter in understanding the material's properties. For samples with Eu3+ concentrations ranging from 1 to 10 atomic %, the lifetime was approximately 3.5 milliseconds (ms). However, for concentrations between 20 and 40 atomic %, the lifetime decreased to below 3 ms (B15284909). This quenching of luminescence at higher concentrations is attributed to cross-relaxation between adjacent Eu3+ ions. A dramatic decrease in luminescence intensity and very short lifetimes of approximately 1.4 ms and 0.4 ms were observed for annealed samples with 30 and 40 atomic % Eu3+, respectively, further highlighting the impact of ion-ion interactions.

The analysis of decay kinetics often reveals whether the decay process is mono-exponential or multi-exponential. A mono-exponential decay suggests that the Eu3+ ions occupy a single type of local environment within the host matrix. In contrast, a multi-exponential decay indicates the presence of Eu3+ ions in multiple, distinct sites with different non-radiative decay rates. For instance, in Eu3+-doped KY3F10 materials, a wide range of lifetimes from 1.1 ms to 7.9 ms was observed, reflecting the tunability of the optical response based on the material's synthesis and structure. nih.gov

Fluorescence lifetime measurements can be performed using various techniques, including time-correlated single-photon counting (TCSPC). nih.gov The data from these measurements are typically fitted to exponential decay models to extract the lifetime values. For example, the fluorescence lifetimes of Eu3+ complexes can be determined by fitting the decay curves of the luminescence intensity over time. myu-group.co.jp

| Sample | Eu³⁺ Concentration (at. %) | Luminescence Lifetime (ms) | Decay Behavior |

| SrF₂:Eu³⁺ | 1 - 10 | ~3.5 | Near mono-exponential |

| SrF₂:Eu³⁺ | 20 - 40 | < 3.0 | Quenching observed |

| Annealed SrF₂:Eu³⁺ | 30 | ~1.4 | Significant quenching |

| Annealed SrF₂:Eu³⁺ | 40 | ~0.4 | Severe quenching |

| KY₃F₁₀:Eu³⁺ | Varies | 1.1 - 7.9 | Tunable |

Pressure-Induced Photoluminescence Enhancement and Its Correlation with Phase Transitions

The application of high pressure is a powerful tool to modify the crystal structure and local symmetry of materials, which in turn can significantly influence their photoluminescence (PL) properties. In the case of Europium(III) trifluoride (EuF3), pressure-induced phase transitions have been shown to lead to a notable enhancement of its luminescence intensity.

Under ambient conditions, EuF3 can exist in an orthorhombic phase (α-EuF3). acs.org As pressure is applied, it undergoes a phase transition to a hexagonal phase (β-EuF3) in the range of 2.7–7.8 GPa. acs.org This structural change involves a rearrangement of europium positions and an increase in the coordination number of europium from nine to eleven. acs.org In situ high-pressure synchrotron X-ray diffraction (XRD) and photoluminescence (PL) measurements have demonstrated that the formation of the pure hexagonal β-EuF3 phase at high pressure is beneficial for enhancing its luminescence intensity. acs.org This enhancement is attributed to the increased purity and altered crystal field environment of the Eu3+ ions in the high-pressure phase. acs.org

Similar pressure-enhanced photoluminescence has been observed in other rare-earth trifluorides. For instance, the PL intensity of ErF3 increases with its phase transition from an orthorhombic to a hexagonal structure under pressure. rsc.org Likewise, Eu3+ doped YF3 nanocrystals also exhibit increased PL intensity during a pressure-induced phase transition. rsc.org The general principle is that high pressure can induce structural changes that modify the local symmetry around the rare-earth ions, potentially reducing non-radiative relaxation pathways and thereby enhancing luminescence. rsc.org

It is important to note that the effect of pressure on photoluminescence is not always straightforward. In some systems, like CeF3:Tb3+ nanoparticles, the PL intensity initially decreases with pressure before enhancing at higher pressures, which is associated with a phase transition from a hexagonal to an orthorhombic phase. rsc.org This initial decrease is attributed to the reduced distance between luminescence centers, leading to partial quenching. rsc.org

The study of pressure-induced phenomena in EuF3 and related materials provides valuable insights into the structure-property relationships that govern their optical behavior.

| Material | Pressure Range (GPa) | Phase Transition | Effect on Photoluminescence |

| EuF₃ | 2.7–7.8 | Orthorhombic (α) to Hexagonal (β) | Enhancement |

| ErF₃ | N/A | Orthorhombic to Hexagonal | Enhancement |

| YF₃:Eu³⁺ | N/A | Phase transition | Enhancement |

| CeF₃:Tb³⁺ | 18.3–33.4 | Hexagonal to Orthorhombic | Enhancement (after initial decrease) |

Luminescence Characteristics as a Probe for Europium Valence State (Eu²⁺ vs. Eu³⁺)

The luminescence spectra of europium ions are highly sensitive to their oxidation state, making photoluminescence spectroscopy a powerful tool to distinguish between Eu2+ and Eu3+. These two valence states exhibit distinctly different emission characteristics.

Eu3+ ions typically show sharp, narrow emission lines corresponding to f-f electronic transitions, which are largely independent of the host lattice. nih.gov The most prominent of these transitions are from the excited 5D0 state to the 7FJ (J = 0, 1, 2, 3, 4) manifold. nih.gov In contrast, Eu2+ ions exhibit broad-band emission resulting from the 4f65d → 4f7 transition. nih.gov The energy and bandwidth of this emission are strongly influenced by the crystal field of the host material. nih.gov

In some materials, a spontaneous reduction of Eu3+ to Eu2+ can occur, leading to the presence of both valence states. nih.gov This phenomenon has been observed in aluminosilicate (B74896) oxyfluoride glasses prepared in air. nih.gov The presence of both ions can be confirmed by the observation of both the sharp emission lines of Eu3+ and the broad emission band of Eu2+ in the photoluminescence spectra. nih.gov

Furthermore, energy transfer between Eu2+ and Eu3+ can occur. nih.govrsc.org The broad emission of Eu2+ can overlap with the excitation bands of Eu3+, leading to energy transfer from Eu2+ to Eu3+. rsc.org This is evidenced by the appearance of Eu3+ emission upon excitation at wavelengths corresponding to Eu2+ absorption. nih.gov

The ability to selectively excite and detect the luminescence from each valence state allows for a detailed investigation of their relative concentrations and local environments. For example, in CaF2 crystals containing both Eu2+ and Eu3+, the luminescence of Eu3+ is effectively excited in the charge-transfer band (~8 eV) and the 4f–5d transition region (~10 eV). researchgate.net Conversely, the luminescence of Eu2+ in the same crystal is efficiently excited in the fundamental absorption region of the crystal. researchgate.net This selective excitation provides a means to probe the different energy absorption and transfer mechanisms for each valence state within the same host.

| Europium Ion | Emission Characteristics | Origin | Host Lattice Dependence |

| Eu³⁺ | Sharp, narrow lines | f-f transitions (5D₀ → 7FJ) | Weak |

| Eu²⁺ | Broad band | 4f⁶5d → 4f⁷ transition | Strong |

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for investigating the chemical bonding and identifying functional groups within a material by measuring the absorption of infrared radiation. While the primary application for EuF3 is often in luminescence, FTIR can provide complementary structural information. In the context of more complex europium-containing compounds, such as organometallic complexes, FTIR is instrumental in confirming the coordination of ligands to the europium ion.

For instance, in studies of europium complexes with organic ligands, the FTIR spectra can reveal characteristic vibrational modes of the ligands and any shifts in these modes upon coordination to the Eu3+ ion. These shifts provide evidence of bond formation between the metal ion and the ligand. While specific FTIR data for pure Europium(III) trifluoride is not extensively detailed in the provided context, the principles of the technique are broadly applicable. For example, the analysis of Eu(TTA)3dpphen (where TTA is 2-Thenoyltrifluoroacetone and dpphen is 4,7-diphenyl-1,10-phenanthroline) would involve identifying the vibrational bands of the TTA and dpphen ligands and observing changes upon complexation with europium. researchgate.net

In the broader field of materials science, FTIR is used to characterize the structural units within glasses. For example, in alkali boro tellurite (B1196480) glasses doped with Eu3+ ions, FTIR measurements have shown that the glass structure is based on BO3 and BO4 units, which are interlinked with TeO3 and TeO4 groups. researchgate.net

Raman Spectroscopy Applications for Phonon Modes and Structural Characterization

Raman spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes (phonons) of a material, which are sensitive to its crystal structure, symmetry, and local atomic environment. It is particularly useful for characterizing phase transitions and structural changes in materials like Europium(III) trifluoride.

The Raman spectrum of a crystalline material consists of a series of peaks, each corresponding to a specific phonon mode. The number and symmetry of these Raman-active modes are determined by the crystal's space group. For example, in materials with the R-3m space group, group theory predicts specific Raman-active modes (e.g., Eg and A1g modes) that can be experimentally observed and distinguished by their polarization dependence. semi.ac.cn

In the context of pressure-induced phase transitions, Raman spectroscopy can be used to monitor the changes in the phonon spectrum as a function of pressure. The appearance of new Raman peaks, the disappearance of existing ones, or shifts in peak positions can signal a change in the crystal structure. This has been utilized in studies of liquid crystalline europium(III) complexes, where Raman spectroscopy, in conjunction with X-ray diffraction, helped to elucidate the phase behavior under varying pressure. nih.gov

Furthermore, Raman spectroscopy can be used to study lattice dynamics in materials that may host interesting physical phenomena. For instance, in the layered honeycomb cobaltite (B72492) Na3Co2SbO6, Raman spectroscopy combined with density functional theory calculations was used to investigate the lattice dynamics. arxiv.org The study revealed that certain phonon modes are sensitive to the magnetic ordering in the material. arxiv.org While this example is not directly on EuF3, it illustrates the advanced capabilities of Raman spectroscopy in probing the interplay between lattice vibrations and other physical properties.

The analysis of Raman spectra can provide detailed insights into the structural characteristics of materials, complementing information obtained from other techniques like X-ray diffraction. arxiv.org

Other Advanced Spectroscopic Techniques

Beyond the more common spectroscopic methods, a range of other advanced techniques can provide deeper insights into the electronic structure and local environment of europium in compounds like Europium(III) trifluoride.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and/or electronic structure of matter. It is particularly useful for determining the oxidation state and coordination environment of metal ions. High-pressure high-energy resolution fluorescence detection-XAS has been employed to study valence fluctuations in europium-containing compounds under pressure. hpstar.ac.cn For example, this technique provided direct evidence for a continuous change in the average europium valence from 2.15+ at ambient pressure to 2.5+ at 10.5 GPa in CsEuF3. hpstar.ac.cn

Extended X-ray Absorption Fine Structure (EXAFS) , a component of XAS, can provide quantitative information about the local atomic structure, including bond lengths, coordination numbers, and the identity of neighboring atoms. researchgate.net An EXAFS study of a Eu(III) complex with the ligand 4,5-diazafluoren-9-one (B35911) (dafone) at the Eu LIII-edge (around 6.977 keV) revealed close-neighbor correlations between europium and nitrogen atoms, as well as with the adjoining carbon backbones of the macrocyclic cages. researchgate.net This allowed for the determination of bond lengths and coordination numbers. researchgate.net

Time-Resolved Laser-Fluorescence Spectroscopy (TRLFS) is a highly sensitive and selective method for studying the speciation of fluorescent species. It is particularly well-suited for characterizing Eu(III) ions due to their excellent luminescent properties. TRLFS has been used to characterize different Eu(III) species in synthetic organo-hectorite by selectively exciting the 5D0→7F0 transition at low temperatures. kit.edu The resulting fluorescence lifetimes and excitation spectra provided insights into the incorporation of Eu(III) ions into the clay mineral structure and the local structural deformations induced by this incorporation. kit.edu

These advanced spectroscopic techniques, often requiring synchrotron radiation sources, provide a level of detail about the local electronic and geometric structure that is often unattainable with more conventional laboratory-based methods.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Valence States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within the top 5-10 nm of a material's surface. ias.ac.inhpstar.ac.cnrsc.org In the analysis of Europium(III) trifluoride, XPS is employed to verify the stoichiometry and confirm the +3 oxidation state of the europium ions.

A typical XPS survey scan of a pure EuF₃ sample would identify the presence of Europium (Eu) and Fluorine (F), along with adventitious carbon (C) and oxygen (O) which are common surface contaminants. High-resolution spectra of the core levels for each element provide more detailed information. The F 1s peak is expected to appear at a binding energy characteristic of a metal fluoride.

The high-resolution spectra of europium core levels, particularly Eu 3d and Eu 4d, are of significant interest. For Eu(III) compounds, these regions exhibit complex spectra due to multiplet splitting arising from the interaction between the core hole created during photoemission and the partially filled 4f shell. kaist.ac.kr The Eu 3d₅/₂ peak for Eu(III) compounds is typically observed at a binding energy higher than that for Eu(II) compounds. For instance, in Eu₂(C₂O₄)₃, the Eu 3d₅/₂ peak is found at approximately 1135.0 eV. kaist.ac.kr

A key feature in the XPS spectra of Eu(III) compounds is the presence of "shake-down" satellites. These satellites appear at lower binding energies relative to the main photoelectron peaks. kaist.ac.kr This phenomenon is attributed to a charge transfer from the ligand orbitals (in this case, F 2p) to the empty or partially filled 4f orbitals of the europium ion during the photoemission process. The intensity and energy separation of these satellites provide valuable information about the covalency of the Eu-F bond. kaist.ac.kr The observation of these characteristic shake-down satellites in the Eu 3d and Eu 4d spectra serves as a definitive fingerprint for the Eu(III) valence state.

Table 1: Representative Binding Energies for Eu(III) in XPS This table is interactive. Click on the headers to sort.

| Core Level | Compound Example | Main Peak Binding Energy (eV) | Shake-Down Satellite Position (eV) |

|---|---|---|---|

| Eu 3d₅/₂ | Eu₂(C₂O₄)₃ | ~1135.0 | Lower BE than main peak |

| Eu 4d | Eu₂(C₂O₄)₃ | ~134.0 - 136.0 | Lower BE than main peak |

Data is based on analogous Eu(III) compounds as direct XPS data for EuF₃ was not available in the cited sources. kaist.ac.kr

Cathodoluminescence (CL) Studies in EuF₃-Doped Phosphors

Cathodoluminescence (CL) is the emission of light from a material when it is irradiated with an electron beam. delmic.com It is a powerful technique for characterizing the luminescent properties of phosphor materials at a high spatial resolution. In phosphors doped with Europium(III) trifluoride, the Eu³⁺ ion acts as the luminescent center.

The energetic electron beam excites the host lattice, creating electron-hole pairs. This energy is then transferred to the Eu³⁺ ions, promoting them to excited electronic states. The subsequent relaxation of these excited Eu³⁺ ions results in the emission of photons, producing the characteristic luminescence. delmic.com

The CL spectrum of Eu³⁺ is characterized by a series of sharp, narrow emission lines, which correspond to intra-configurational 4f-4f electronic transitions. These transitions are largely shielded from the influence of the host lattice by the outer 5s and 5p electrons, resulting in line-like emission spectra. The most prominent emissions typically originate from the ⁵D₀ excited state to the various levels of the ⁷F ground state manifold (⁵D₀ → ⁷Fₙ, where n = 0, 1, 2, 3, 4). uzh.chacs.org

The relative intensities of these transitions are highly sensitive to the local symmetry of the Eu³⁺ ion site.

The ⁵D₀ → ⁷F₁ transition (around 590 nm, orange) is a magnetic dipole transition and its intensity is largely independent of the host environment.

The ⁵D₀ → ⁷F₂ transition (around 610-620 nm, red) is an electric dipole transition and is "hypersensitive" to the local environment. uzh.ch Its intensity is very low if the Eu³⁺ ion is located at a site with inversion symmetry. A high intensity ratio of (⁵D₀ → ⁷F₂) / (⁵D₀ → ⁷F₁) indicates that the Eu³⁺ ion occupies a site with low symmetry and no center of inversion, which is the case for the Eu³⁺ site in the orthorhombic crystal structure of EuF₃.

CL studies can therefore be used to confirm the incorporation of Eu³⁺ into a phosphor host and to probe the local crystal field environment of the activator ion. acs.org

Table 2: Characteristic Cathodoluminescence Transitions of Eu³⁺ This table is interactive. Click on the headers to sort.

| Transition | Wavelength Range (nm) | Color | Nature of Transition | Sensitivity to Local Symmetry |

|---|---|---|---|---|

| ⁵D₀ → ⁷F₀ | ~580 | Yellow-Orange | Forbidden | Very sensitive |

| ⁵D₀ → ⁷F₁ | ~590-595 | Orange | Magnetic Dipole | Low |

| ⁵D₀ → ⁷F₂ | ~610-620 | Red | Electric Dipole (Hypersensitive) | High |

| ⁵D₀ → ⁷F₃ | ~650 | Red | Forbidden | Low |

| ⁵D₀ → ⁷F₄ | ~690-700 | Deep Red | Electric Dipole | Moderate |

Data derived from general spectroscopic studies of Eu³⁺ in various hosts. uzh.chacs.org

Electron Paramagnetic Resonance (EPR) Investigations of Eu³⁺ Sites and Defects

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It provides detailed information about the structure, symmetry, and bonding in the vicinity of a paramagnetic ion or defect.

The trivalent europium ion (Eu³⁺) has a 4f⁶ electronic configuration. Its ground state is ⁷F₀, which has a total angular momentum J=0. Consequently, the Eu³⁺ ion is non-magnetic in its ground state and is therefore "EPR silent". nih.gov This means that direct EPR measurements on Eu³⁺ are generally not possible under standard conditions.

However, EPR can still provide valuable information about EuF₃-containing materials in several ways:

Detection of Eu²⁺: Europium can be reduced from the +3 to the +2 state under certain conditions (e.g., during crystal growth or upon irradiation). The Eu²⁺ ion (4f⁷ configuration) has a half-filled f-shell, resulting in a ⁸S₇/₂ ground state. This ion is highly paramagnetic and gives a strong, characteristic EPR signal. nih.govmdpi.com EPR is therefore an extremely sensitive tool for detecting trace amounts of Eu²⁺, which can act as a defect or an alternative activator site in luminescent materials.

Paramagnetic Defect Studies: EPR is highly effective for characterizing intrinsic or radiation-induced point defects in fluoride lattices. For instance, studies on LaF₃ have shown that annealing can create paramagnetic defects, such as an electron trapped in a fluorine vacancy (an F-center), which are detectable by EPR. researchgate.net Similar vacancy defects could be studied in EuF₃.

Probe Ion Technique: A common approach is to dope (B7801613) the EuF₃ crystal with a small amount of another paramagnetic rare-earth ion, such as Gd³⁺ (also a 4f⁷, ⁸S₇/₂ ion). The EPR spectrum of the Gd³⁺ probe ion is sensitive to the local crystal field symmetry. Since Gd³⁺ is expected to substitute for Eu³⁺ in the lattice, analysis of the Gd³⁺ EPR spectrum can provide detailed information about the symmetry and structure of the Eu³⁺ site itself. researchgate.net

Table 3: EPR Properties of Europium Ions and Related Defects This table is interactive. Click on the headers to sort.

| Species | Electronic Configuration | Ground State | EPR Activity | Typical g-factor |

|---|---|---|---|---|

| Eu³⁺ | 4f⁶ | ⁷F₀ (J=0) | EPR Silent | N/A |

| Eu²⁺ | 4f⁷ | ⁸S₇/₂ | EPR Active | ~1.99 |

| F-center (electron in F⁻ vacancy) | - | - | EPR Active | ~2.0 |

Information compiled from general EPR principles and studies on related fluoride materials. nih.govmdpi.comresearchgate.net

UV-Vis Spectroscopy for Optical Absorption Characteristics

UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a material. For Europium(III) trifluoride, this technique reveals information about the electronic transitions within the Eu³⁺ ion. The absorption spectrum of solid EuF₃ is dominated by sharp, relatively weak absorption bands in the UV, visible, and near-infrared (NIR) regions. rsc.org

These absorption bands correspond to the intraconfigurational 4f-4f transitions, specifically from the ⁷F₀ ground state to various excited states (⁷F₀ → ⁵Dₙ, ⁵Lₙ, etc.). rsc.org These transitions are formally forbidden by the Laporte selection rule, which accounts for their low intensity (low molar absorptivity).

In addition to the sharp 4f-4f transitions, a much stronger and broader absorption band, known as the charge transfer (CT) band, is typically observed in the deep UV region for europium compounds. This band arises from the transfer of an electron from the fluoride ligand orbitals to the 4f orbitals of the Eu³⁺ ion (F⁻ 2p → Eu³⁺ 4f). For Eu³⁺ in fluoride hosts, this charge transfer band is located at high energies, typically below 200 nm. iaea.org The position of the CT band is sensitive to the covalency and the nature of the Eu-ligand bond.

Table 4: Selected UV-Vis-NIR Absorption Bands of Solid Europium(III) Trifluoride This table is interactive. Click on the headers to sort.

| Wavelength (nm) | Transition from ⁷F₀ Ground State | Spectral Region |

|---|---|---|

| ~394 | ⁵L₆ | UV/Visible |

| ~464 | ⁵D₂ | Visible |

| ~525 | ⁵D₁ | Visible |

| ~1850-2250 | ⁷F₆ | NIR |

Data extracted from the absorption spectrum of solid EuF₃. rsc.org

Positron Annihilation Lifetime Spectroscopy (PALS) for Vacancy Characterization

Positron Annihilation Lifetime Spectroscopy (PALS) is a non-destructive technique that is exceptionally sensitive to open-volume defects, such as vacancies, vacancy clusters, and dislocations in materials. picoquant.comhzdr.de When positrons from a radioactive source are implanted into a solid, they annihilate with electrons, emitting gamma rays. The lifetime of the positron before annihilation depends on the local electron density.

In a perfect crystal lattice, positrons annihilate with a characteristic bulk lifetime. However, if open-volume defects like vacancies are present, positrons can become trapped in these regions of lower electron density. hzdr.de Since the probability of annihilation is reduced in a vacancy, the trapped positrons exhibit a significantly longer lifetime. The measured PALS spectrum is a composite of different lifetime components, which can be deconvoluted to identify the types of defects and estimate their concentrations.

Fluorine Vacancies (V_F): These are positively charged defects.

Europium Vacancies (V_Eu): These are negatively charged defects.

Vacancy Clusters: Aggregates of multiple vacancies.

PALS could be used to identify and quantify these vacancy-type defects. For example, the lifetime of a positron trapped in a cation vacancy (V_Eu) would be different from one trapped in an anion vacancy (V_F) or a divacancy (V_Eu-V_F). Such studies would be invaluable for understanding defect chemistry and its influence on the optical and electrical properties of EuF₃. iaea.org

Table 5: Potential Application of PALS to Defect Studies in EuF₃ This table is interactive. Click on the headers to sort.

| Defect Type | Description | Expected Positron Lifetime |

|---|---|---|

| Bulk Lattice | Annihilation in a defect-free region | Shortest (τ_B) |

| Monovacancy (e.g., V_Eu) | Trapping at a single cation vacancy | Longer than τ_B |

| Vacancy Cluster | Trapping at a larger open volume | Longest lifetime |

This table illustrates the expected trends in PALS measurements for ionic crystals. Specific lifetime values for EuF₃ would require experimental determination. hzdr.deresearchgate.net

Synchrotron X-ray Absorption Spectroscopy (XAS) for Valence Fluctuation Studies

Synchrotron X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of atoms in a material. hpstar.ac.cn The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For studying the valence state of europium, the XANES region at the Eu L₃-edge (around 6977 eV) is particularly informative. d-nb.inforesearchgate.net The energy position and the shape of the absorption edge are highly sensitive to the oxidation state of the absorbing atom. The Eu L₃-edge absorption spectrum for Eu³⁺ exhibits a strong, single "white line" peak at an energy position distinctly higher than that for Eu²⁺. The peak for Eu³⁺ is typically found around 6982 eV, whereas for Eu²⁺ it is around 6975 eV. researchgate.net

This clear energy separation allows for the accurate determination of the average europium valence in a material. By fitting the experimental XANES spectrum with a linear combination of reference spectra for pure Eu²⁺ and Eu³⁺ compounds, the relative proportions of the two valence states can be quantified. researchgate.net

While EuF₃ is a stable Eu(III) compound, XAS could be used to investigate potential valence fluctuations under specific conditions, such as high pressure, high temperature, or in nanostructured forms where surface effects might lead to partial reduction to Eu²⁺. researchgate.net For example, studies on SrF₂:Eu nanoparticles have utilized XAS to understand the local structure and confirm the trivalent state of europium ions incorporated into the fluoride lattice. d-nb.info This demonstrates the capability of XAS to provide unambiguous information on the europium oxidation state in fluoride environments.

Table 6: Characteristic Eu L₃-edge XANES Peak Positions for Different Valence States This table is interactive. Click on the headers to sort.

| Europium Valence State | Electronic Configuration | L₃-edge Peak Position (eV) |

|---|---|---|

| Eu²⁺ | 4f⁷ | ~6975 |

| Eu³⁺ | 4f⁶ | ~6982 |

Data derived from XAS studies of various europium-containing materials. researchgate.net

Theoretical Modeling and Computational Studies of Europium Iii Trifluoride

Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For europium(III) trifluoride, DFT-based calculations have been instrumental in understanding its ground-state properties and the splitting of its core-level electron energies.

Photoemission studies on EuF₃ have revealed a distinct splitting of the 4s and 5s core-level spectral lines, a phenomenon that occurs even though the Eu³⁺ ion has a nonmagnetic ground state (J=0). aps.org This splitting is attributed to the exchange interaction between the core-level electrons and the spin-polarized charge density of the partially filled 4f shell. aps.org DFT calculations have successfully reproduced a significant portion of these observed splittings, confirming that the exchange splitting is an intrinsic property of the initial state in the photoemission process for rare-earth ions with partially filled f-shells. aps.org

The magnitude of the exchange splitting in EuF₃ is observed to be smaller than in metallic europium, which is consistent with the difference in the 4f shell occupation (4f⁶ in EuF₃ versus 4f⁷ in Eu metal). aps.org Theoretical calculations support this observation, providing a quantitative agreement with experimental data. aps.org

| Level | Experimental Splitting (eV) in EuF₃ | Calculated Splitting (eV) in EuF₃ |

| 4s | 1.3 | 1.1 |

| 5s | 0.8 | 0.6 |

This table presents a comparison of experimental and DFT-calculated core-level splittings in Europium(III) Trifluoride.

It is important to note that conventional DFT approximations can sometimes produce delocalized core-level states, which can be a challenge when degenerate core levels exist. arxiv.org More advanced methods that incorporate the localization of core-level holes and screening effects are being developed to further improve the accuracy of core-level binding energy predictions from ground-state DFT calculations. arxiv.org

Ligand Field Theory (LFT) is a theoretical framework that describes the electronic structure of transition metal and rare-earth complexes. It considers the interaction between the central metal ion and the surrounding ligands, leading to a splitting of the ion's d or f orbitals. The strength and symmetry of this interaction are quantified by crystal field parameters (CFPs).

The analysis of the emission spectra of Eu³⁺ in various host materials, including fluorides, allows for the determination of these CFPs. The splitting of the ⁷F₁ manifold of the Eu³⁺ ion is particularly sensitive to the local crystal field. researchgate.net The interpretation of Eu³⁺ spectra provides a wealth of information about the coordination environment of the ion. soton.ac.uk

The energy level splitting is a direct consequence of the ligand field perturbation and is highly sensitive to the nature of the ligands, the geometry of the coordination polyhedron, and other environmental factors. soton.ac.uk For instance, in a high-symmetry environment, the degeneracy of the electronic states is only partially lifted, while lower symmetries lead to more extensive splitting.

Several models are employed to derive and interpret CFPs, including the Simple Overlap Model (SOM) and the point charge electrostatic model. researchgate.net These models relate the CFPs to the geometric structure of the complex and the nature of the metal-ligand bonds. The CFPs can be used to calculate and reproduce experimental energy sublevels and the splitting of various electronic manifolds, such as the ⁷F₁ and ⁷F₂ levels. researchgate.net

| Parameter | Description |

| Bᵏq | Crystal Field Parameters, which quantify the strength and symmetry of the crystal field. |

| Nᵥ | Crystal-field strength parameter. |

| ΔE(⁷F₁) | The maximum splitting of the ⁷F₁ manifold. |

This table outlines key parameters in Ligand Field Theory relevant to Europium(III) Trifluoride.

Simulation of Structural and Spectroscopic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. This technique can provide insights into the structural evolution of materials over time and how defects within the crystal lattice interact. nih.govmdpi.comresearchgate.net